molecular formula C18H25NO5 B3091263 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1217625-97-2

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3091263
CAS No.: 1217625-97-2
M. Wt: 335.4 g/mol
InChI Key: ITAOMBAMIZRHIR-KBPBESRZSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group and a 2,5-dimethylphenoxy substituent at the 4-position. The stereochemistry (2S,4S) is critical for its conformational stability and interactions in medicinal chemistry applications, particularly as an intermediate in peptide synthesis or protease inhibitor design . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses, while the 2,5-dimethylphenoxy moiety contributes to lipophilicity and steric effects, influencing binding affinity in biological systems .

Properties

IUPAC Name

(2S,4S)-4-(2,5-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-11-6-7-12(2)15(8-11)23-13-9-14(16(20)21)19(10-13)17(22)24-18(3,4)5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAOMBAMIZRHIR-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

The table below compares the target compound with key analogs, highlighting substituent differences, stereochemistry, and physicochemical properties:

Compound Name Substituent at 4-Position Stereochemistry pKa (Calculated) LogD (pH 5.5) Key References
Target Compound 2,5-Dimethylphenoxy (2S,4S) 3.62* 2.1* (estimated)
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (2S,4S) N/A 1.8
(2S,4R)-1-Boc-4-(4-vinylbenzyloxy)pyrrolidine-2-carboxylic acid 4-Vinylbenzyloxy (2S,4R) N/A 2.3
(2S,4S)-1-Boc-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid 2-Chloro-4-tert-pentylphenoxy (2S,4S) 3.62 3.5
(2S,4S)-1-Boc-4-(5-bromobiphenyl-2-yloxy)pyrrolidine-2-carboxylic acid 5-Bromobiphenyl-2-yloxy (2S,4S) N/A 4.0 (estimated)

*Extrapolated from analogs with similar substituents.

Key Observations:
  • Steric and Electronic Effects: The 2,5-dimethylphenoxy group in the target compound provides moderate steric bulk compared to bulkier substituents like tert-pentyl (LogD 3.5) or bromobiphenyl (LogD ~4.0). This balance may optimize membrane permeability while avoiding excessive hydrophobicity .
  • Stereochemical Impact : The (2S,4S) configuration is conserved in analogs with enhanced metabolic stability, whereas the (2S,4R) diastereomer (e.g., 4-vinylbenzyloxy derivative) shows altered reactivity in coupling reactions due to spatial orientation .
  • Acidity : The calculated pKa (~3.62) for the carboxylic acid group remains consistent across analogs, suggesting minimal electronic perturbation from substituents .

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The target compound’s LogD (~2.1) is intermediate, favoring both solubility and membrane penetration. Bulkier analogs (LogD 3.5–4.0) may exhibit prolonged half-lives but reduced aqueous solubility .
  • Metabolic Stability: The 2,5-dimethylphenoxy group resists oxidative degradation better than electron-rich groups (e.g., vinylbenzyloxy), as evidenced by comparative microsomal stability assays .
  • Bioactivity : In protease inhibition assays, the target compound shows higher selectivity (>10-fold) for thrombin compared to its 4-phenyl analog, attributed to optimized hydrophobic interactions with the enzyme’s S3 pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid

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